5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid
Overview
Description
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid
Major Products
Oxidation: this compound derivatives with additional carboxyl or ketone groups
Reduction: Alcohols or alkanes derived from the original compound
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects in various diseases
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)furfural
- 3,4-Dichlorophenylacetic acid
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
Uniqueness
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid, an organic compound with significant biological activity, has garnered attention for its potential therapeutic properties and applications in various fields of medicine and biology. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a dichlorophenyl group attached to a valeric acid backbone. This unique structure contributes to its reactivity and biological activity. The following table summarizes key structural features:
Property | Description |
---|---|
Chemical Formula | C₁₁H₁₃Cl₂O₃ |
Molecular Weight | 250.13 g/mol |
Functional Groups | Carboxylic acid, ketone |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. The compound's ability to undergo various chemical transformations enhances its biological efficacy.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Interaction with receptors can lead to altered cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens.
- Anticancer Properties : It has been investigated for its potential to inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.
Comparative Studies
When compared to similar compounds, this compound demonstrates unique biological properties due to its specific structural features. For instance:
Compound | IC₅₀ (µM) | Activity Type |
---|---|---|
5-(3,4-Dichlorophenyl)furfural | 15.0 | Antimicrobial |
3,4-Dichlorophenylacetic acid | 20.0 | Anticancer |
This compound | TBD | Antimicrobial/Anticancer |
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., KB and Hep-G2). The results indicated significant inhibition of cell proliferation with IC₅₀ values ranging from 10 µM to 25 µM depending on the cell line tested.
Study on Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of the compound, it was found that treatment with this compound resulted in a reduction of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition rates were measured using ELISA assays.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILJBHQENWYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236640 | |
Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-38-6 | |
Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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